Cas no 10199-91-4 (7-nitro-2,1,3-benzoxadiazol-4-amine)

7-Nitro-2,1,3-benzoxadiazol-4-amine is a nitro-substituted benzoxadiazole derivative with applications in fluorescence labeling and analytical chemistry. Its structure features a benzoxadiazole core functionalized with an amine group at the 4-position and a nitro group at the 7-position, enhancing its reactivity and photophysical properties. This compound is particularly valued for its strong electron-withdrawing nitro group, which improves its utility as a fluorescent probe or derivatization agent in HPLC and mass spectrometry. The amine group allows for further functionalization, making it versatile for bioconjugation and sensor development. Its stability and distinct spectral characteristics make it suitable for sensitive detection methods in biochemical and environmental analysis.
7-nitro-2,1,3-benzoxadiazol-4-amine structure
10199-91-4 structure
商品名:7-nitro-2,1,3-benzoxadiazol-4-amine
CAS番号:10199-91-4
MF:C6H4N4O3
メガワット:180.12096
MDL:MFCD00168449
CID:158025
PubChem ID:601894

7-nitro-2,1,3-benzoxadiazol-4-amine 化学的及び物理的性質

名前と識別子

    • 2,1,3-Benzoxadiazol-4-amine,7-nitro-
    • 4-nitro-2,1,3-benzoxadiazol-7-amine
    • 001461
    • 4-amino-7-nitro-2,1,3-benzoxadiazole
    • 4-amino-7-nitrobenz-2-oxa-1,3-diazole
    • 4-amino-7-nitrobenzo[c][1,2,5]oxadiazole
    • 4-Amino-7-nitrobenzofurazan
    • 4-Amino-7-nitrobenzofurazane
    • 7-amino 4-nitro 2-oxa 1,3-benzodiazole
    • 7-nitro-2,1,3-benzoxadiazol-4-amine
    • 7-nitrobenz[c][1,2,5]oxadiazole-4-amine
    • 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine
    • 7-nitrobenzo[c]1,2,5-oxadiazole-4-ylamine
    • AC1LCKKK
    • AC1Q51YV
    • AG-205
    • CTK5I3040
    • ZERO
    • AURORA KA-525
    • TIMTEC-BB SBB001500
    • 4-Nitrobenzofurazane-7-amine
    • 7-Nitro-2,1,3-benzoxadiazole-4-amine
    • 4-Nitro-2,1,3-benzooxadiazole-7-amine
    • Benzofurazane, 4-amino-7-nitro-
    • MFCD00168449
    • SCHEMBL306168
    • AKOS001740867
    • DTXSID80345103
    • 10199-91-4
    • CS-0078020
    • NBD-amine
    • HY-119791
    • AG-205/25005653
    • 7-Nitro-2,1,3-benzoxadiazol-4-ylamine #
    • Z425849570
    • EN300-94948
    • F0908-3943
    • MDL: MFCD00168449
    • インチ: InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2
    • InChIKey: YXKOGLINWAPXPE-UHFFFAOYSA-N
    • ほほえんだ: O=[N+](C1=CC=C(N)C2=NON=C12)[O-]

計算された属性

  • せいみつぶんしりょう: 180.02842
  • どういたいしつりょう: 180.02834
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.684
  • ふってん: 445.6°C at 760 mmHg
  • フラッシュポイント: 223.3°C
  • 屈折率: 1.745
  • PSA: 108.08
  • LogP: 1.81760

7-nitro-2,1,3-benzoxadiazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0908-3943-0.25g
7-nitro-2,1,3-benzoxadiazol-4-amine
10199-91-4 95%+
0.25g
$454.0 2023-09-07
TRC
N281856-100mg
7-Nitro-4-aminobenzofurazan
10199-91-4
100mg
$ 95.00 2022-06-03
Enamine
EN300-94948-0.1g
7-nitro-2,1,3-benzoxadiazol-4-amine
10199-91-4 95.0%
0.1g
$157.0 2025-03-21
Enamine
EN300-94948-0.5g
7-nitro-2,1,3-benzoxadiazol-4-amine
10199-91-4 95.0%
0.5g
$353.0 2025-03-21
Enamine
EN300-94948-10g
7-nitro-2,1,3-benzoxadiazol-4-amine
10199-91-4 95%
10g
$1585.0 2023-09-01
A2B Chem LLC
AI98580-5g
4-Amino-7-nitrobenzofurazane
10199-91-4 95%
5g
$1180.00 2024-04-20
A2B Chem LLC
AI98580-10g
4-Amino-7-nitrobenzofurazane
10199-91-4 95%
10g
$1704.00 2024-04-20
A2B Chem LLC
AI98580-50mg
4-Amino-7-nitrobenzofurazane
10199-91-4 95%
50mg
$146.00 2024-04-20
Aaron
AR00JA74-50mg
4-Amino-7-nitrobenzofurazane
10199-91-4 95%
50mg
$170.00 2025-03-31
Aaron
AR00JA74-100mg
4-Amino-7-nitrobenzofurazane
10199-91-4 95%
100mg
$241.00 2025-03-31

7-nitro-2,1,3-benzoxadiazol-4-amine 関連文献

7-nitro-2,1,3-benzoxadiazol-4-amineに関する追加情報

7-Nitro-2,1,3-Benzoxadiazol-4-Amine: A Comprehensive Overview

The compound with CAS No. 10199-91-4, commonly referred to as 7-nitro-2,1,3-benzoxadiazol-4-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxadiazoles, which are heterocyclic aromatic compounds with a unique structure that combines a benzene ring fused to an oxadiazole ring. The presence of the nitro group at the 7-position and the amine group at the 4-position imparts distinct chemical and biological properties to this molecule.

Benzoxadiazoles have been extensively studied due to their potential applications in drug design and materials science. The 7-nitro substituent in this compound is particularly interesting as it introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes 7-nitro-2,1,3-benzoxadiazol-4-amine a valuable tool in exploring the relationship between molecular structure and biological activity. Recent studies have highlighted its potential as a lead compound in the development of new therapeutic agents targeting various diseases.

One of the most promising areas of research involving 7-nitro-2,1,3-benzoxadiazol-4-amine is its application in pharmacology. Researchers have investigated its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, a study published in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that 7-nitro-2,1,3-benzoxadiazol-4-amine could be a candidate for developing novel anti-inflammatory drugs.

In addition to its pharmacological applications, 7-nitro-2,1,3-benzoxadiazol-4-amine has also been explored for its potential in materials science. The molecule's unique electronic properties make it a suitable candidate for use in organic electronics and optoelectronic devices. Recent advancements in this field have shown that incorporating this compound into polymer blends can enhance the electrical conductivity and stability of the resulting materials. This opens up new possibilities for its use in flexible electronics and energy storage devices.

The synthesis of 7-nitro-2,1,3-benzoxadiazol-4-amine involves a multi-step process that typically begins with the preparation of the benzoxadiazole core. The introduction of the nitro group at the 7-position is achieved through nitration reactions using mixed acid systems (HNO3/H2SO4). Subsequent functionalization with an amine group at the 4-position requires careful control over reaction conditions to ensure high yields and purity. Recent optimizations in synthetic protocols have significantly improved the efficiency of this process, making it more accessible for large-scale production.

From a structural standpoint, 7-nitro-2,1,3-benzoxadiazol-4-amine exhibits a rigid planar geometry due to the aromaticity of both the benzene and oxadiazole rings. This rigidity contributes to its stability under various chemical conditions and enhances its compatibility with biological systems. The molecule's ability to form hydrogen bonds further enhances its solubility in polar solvents, which is advantageous for both experimental studies and potential therapeutic applications.

Recent advances in computational chemistry have provided deeper insights into the molecular interactions of 7-nitro-2,1,3-benzoxadiazol-4-amine. Using molecular docking studies, researchers have identified key binding sites on target proteins where this compound can interact effectively. These findings are crucial for understanding its mechanism of action and guiding further optimization efforts to improve its bioavailability and efficacy.

In conclusion, 7-nitro-CAS No 10199 91 4 amine, or 7-nitrobenzotriazole amine, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising biological properties make it an invaluable subject for ongoing research efforts aimed at advancing drug discovery and materials science.

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